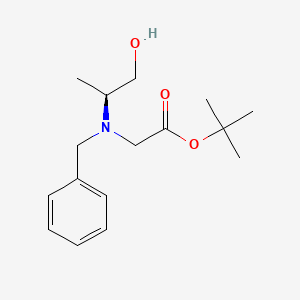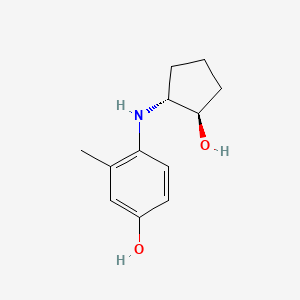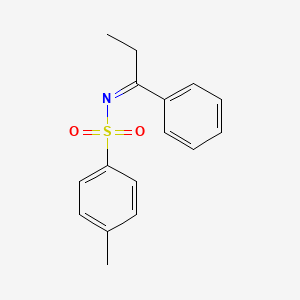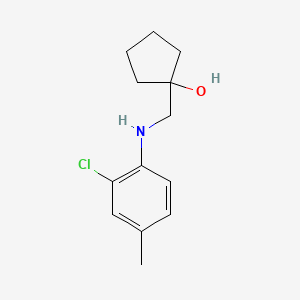
tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate is an organic compound that features a tert-butyl group, a benzyl group, and a hydroxypropan-2-yl group attached to a glycine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate typically involves the reaction of tert-butyl glycine with benzyl bromide and 1-hydroxypropan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides (e.g., bromine or chlorine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy group.
Applications De Recherche Scientifique
tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl glycine
- Benzyl glycine
- 1-Hydroxypropan-2-ylamine
Uniqueness
tert-Butyl (S)-N-benzyl-N-(1-hydroxypropan-2-yl)glycinate is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. The presence of the tert-butyl group provides steric hindrance, while the benzyl and hydroxypropan-2-yl groups offer opportunities for various chemical modifications and interactions .
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
tert-butyl 2-[benzyl-[(2S)-1-hydroxypropan-2-yl]amino]acetate |
InChI |
InChI=1S/C16H25NO3/c1-13(12-18)17(10-14-8-6-5-7-9-14)11-15(19)20-16(2,3)4/h5-9,13,18H,10-12H2,1-4H3/t13-/m0/s1 |
Clé InChI |
TXUASIWBVUPKRO-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](CO)N(CC1=CC=CC=C1)CC(=O)OC(C)(C)C |
SMILES canonique |
CC(CO)N(CC1=CC=CC=C1)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)

![2-Methyl-3-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357022.png)

![7-Methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine](/img/structure/B13357030.png)
![Ethyl 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2,6-dimethoxyphenyl carbonate](/img/structure/B13357031.png)

![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
